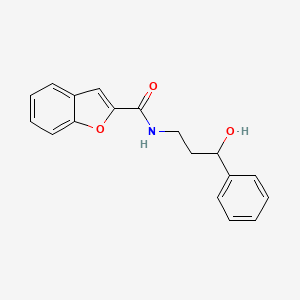

N-(3-hydroxy-3-phenylpropyl)benzofuran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-hydroxy-3-phenylpropyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . Benzofuran and its derivatives have attracted much attention owing to their biological activities .未来方向

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, there is a need to collect the latest information in this promising area . This will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .

作用机制

Target of Action

The primary target of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide is Carboxypeptidase B . Carboxypeptidase B is an enzyme involved in the final stages of protein digestion, specifically the hydrolysis of the C-terminal amino acid residues .

Mode of Action

This interaction could potentially alter the enzyme’s ability to hydrolyze C-terminal amino acid residues, thereby affecting protein digestion .

Biochemical Pathways

The biochemical pathways affected by N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide are likely related to protein digestion, given the role of its target, Carboxypeptidase B . The compound’s interaction with Carboxypeptidase B could potentially disrupt the normal function of this enzyme, leading to alterations in the downstream effects of protein digestion .

Result of Action

The molecular and cellular effects of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide’s action are likely to be related to its impact on Carboxypeptidase B and, consequently, protein digestion . By modulating the activity of Carboxypeptidase B, this compound could potentially affect the breakdown and absorption of proteins at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide. For instance, changes in pH or temperature could potentially affect the compound’s stability or its interaction with Carboxypeptidase B .

属性

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-15(13-6-2-1-3-7-13)10-11-19-18(21)17-12-14-8-4-5-9-16(14)22-17/h1-9,12,15,20H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJCXXKWQQCNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2785458.png)

![6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2785459.png)

![N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide](/img/structure/B2785460.png)

![3-Amino-6-tert-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2785462.png)

![4-Amino-3-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2785467.png)

![N-(2-fluoro-4-methylphenyl)-2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2785468.png)

![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid](/img/structure/B2785471.png)

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2785475.png)

![1-[7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl]ethanone](/img/structure/B2785480.png)